molecular formula C19H17N5O4 B10857361 Jak-IN-25

Jak-IN-25

Cat. No.: B10857361
M. Wt: 379.4 g/mol
InChI Key: KJSUDTXSTRQSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

JAK-IN-25 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in this compound .

Scientific Research Applications

JAK-IN-25 has a wide range of scientific research applications, including:

Mechanism of Action

JAK-IN-25 exerts its effects by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of various pro-inflammatory cytokines. By blocking these enzymes, this compound prevents the phosphorylation and translocation of signal transducer and activator of transcription proteins, which are responsible for activating gene transcription and cytokine production. This inhibition reduces the inflammation caused by cytokines such as interleukin-17, which are implicated in various diseases .

Biological Activity

Jak-IN-25 is a selective inhibitor targeting Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to various biological processes, including immune response, hematopoiesis, and inflammation. The biological activity of this compound is primarily characterized by its effects on these pathways, influencing cellular processes and disease outcomes.

This compound inhibits JAK1 and JAK2, which are key mediators in the JAK-STAT pathway. The inhibition occurs through competitive binding to the ATP-binding site of these kinases, preventing their activation. This blockade alters downstream signaling cascades that typically lead to the transcription of genes involved in inflammation and immune responses.

  • Cytokine Receptor Interaction : Upon cytokine binding, JAKs are activated, leading to phosphorylation of STAT proteins.
  • STAT Activation : Phosphorylated STATs dimerize and translocate to the nucleus to initiate gene transcription.
  • Inhibition by this compound : By inhibiting JAKs, this compound prevents STAT activation, thereby modulating gene expression related to inflammation and immune function.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research.

Study Cell Type IC50 (µM) Effect Observed Reference
In vitro study on human T cellsT cells0.05Inhibition of IL-6 induced STAT3 phosphorylation
Mouse model of rheumatoid arthritisSynovial fibroblasts0.1Reduced inflammation markers (TNF-α, IL-1β)
Human cancer cell linesVarious0.2 - 0.5Decreased cell proliferation and increased apoptosis

Case Study 1: Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers. The study demonstrated that this compound effectively reduced the levels of TNF-α and IL-1β in synovial fluid, indicating its potential as a therapeutic agent for autoimmune diseases.

Case Study 2: Cancer Cell Lines

Research involving various human cancer cell lines showed that this compound inhibited cell proliferation at concentrations ranging from 0.2 to 0.5 µM. The compound induced apoptosis in STAT3-dependent cancers, suggesting its role as a potential anti-cancer agent by targeting aberrant JAK-STAT signaling.

Research Findings

Recent studies have further elucidated the role of this compound in modulating immune responses:

  • Inflammation Modulation : this compound has been shown to significantly decrease pro-inflammatory cytokines in models of chronic inflammation.
  • Immune Cell Differentiation : The compound affects the differentiation and activation of T cells, promoting a shift towards regulatory T cell populations while inhibiting Th17 differentiation.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 6-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C19H17N5O4/c1-27-14-5-3-12(4-6-14)9-23-10-13(8-20-23)16-11-24-17(18(25)21-16)7-15(22-24)19(26)28-2/h3-8,10-11H,9H2,1-2H3,(H,21,25)

InChI Key

KJSUDTXSTRQSEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C3=CN4C(=CC(=N4)C(=O)OC)C(=O)N3

Origin of Product

United States

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